N-(3,4-dimethoxyphenethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O6S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
Studies have explored the crystalline structures of related compounds, revealing insights into molecular configurations, hydrogen bonding, and intermolecular interactions. For instance, research by Sethusankar et al. (2002) on a similar compound, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide , highlighted its planar imidazolidine-2,4-dione system and the stabilization of its molecular structure through C-H⋯O and N-H⋯O interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in drug design and material science (Sethusankar, Thennarasu, Velmurugan, & Moon, 2002).
Pharmacological Applications
Research into compounds with related structures has also explored their pharmacological potential. For example, studies have investigated the synthesis and pharmacological evaluation of novel compounds as histamine receptor agonists, highlighting their potential in treating allergic reactions and other conditions related to histamine activity. Such research underscores the therapeutic potential of these compounds, which could extend to the compound , especially in designing selective receptor modulators (Elz, Kramer, Pertz, Detert, ter Laak, Kühne, & Schunack, 2000).
Anticancer and Antimicrobial Activities
Several studies focus on the synthesis and evaluation of related compounds for their anticancer and antimicrobial activities. For instance, Duran and Canbaz (2013) explored the pKa determination of newly synthesized derivatives, providing foundational knowledge for understanding the biological interactions and pharmacokinetics of these compounds. Such research is pivotal for developing new therapeutic agents with improved efficacy and safety profiles (Duran & Canbaz, 2013).
Catalysis and Material Science
Compounds with similar structures have been examined for their roles as catalysts in chemical reactions. Serafimidou, Stamatis, and Louloudi (2008) described the use of manganese(II) complexes of an imidazole-based acetamide derivative as catalysts for alkene epoxidation, showcasing the application of these compounds in industrial and synthetic chemistry (Serafimidou, Stamatis, & Louloudi, 2008).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-16-4-7-18(8-5-16)32(28,29)25-13-12-24(22(25)27)15-21(26)23-11-10-17-6-9-19(30-2)20(14-17)31-3/h4-9,12-14H,10-11,15H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISGCRKWFPRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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